molecular formula C21H20N6O3 B2555155 N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358888-40-0

N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2555155
CAS No.: 1358888-40-0
M. Wt: 404.43
InChI Key: ZJMADYCRVRTVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with an acetamide moiety. Its structure includes a 1-ethyl substituent on the triazoloquinoxaline ring and a 4-acetamidophenyl group attached via an acetamide linker. The molecular formula is hypothesized to be C₂₀H₂₂N₆O₃ (exact mass: ~418.18 g/mol), though this requires experimental validation.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-3-18-24-25-20-21(30)26(16-6-4-5-7-17(16)27(18)20)12-19(29)23-15-10-8-14(9-11-15)22-13(2)28/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMADYCRVRTVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxaline derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted quinoxaline and triazole derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist to the A2B adenosine receptor, which is involved in various physiological and pathological processes, including cancer progression . The compound can also intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogue is N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (, molecular formula: C₁₇H₁₂ClN₅O₂, exact mass: 353.77 g/mol). Key structural differences include:

  • Substituent on the phenyl group : The target compound has a 4-acetamidophenyl group (-NHCOCH₃), whereas the analogue has a 4-chlorophenyl (-Cl) group.
  • Triazoloquinoxaline modifications: The target compound features a 1-ethyl substituent on the triazoloquinoxaline ring, absent in the analogue.

Other structurally related compounds () include derivatives with quinazoline or thiadiazole cores (e.g., 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide), but these lack the triazoloquinoxaline scaffold and are less relevant for direct comparison .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Phenyl Substituent Triazoloquinoxaline Substituent Molecular Formula Molecular Weight (g/mol) LogP* (Predicted) Water Solubility (mg/mL)*
Target Compound 4-Acetamidophenyl 1-Ethyl, 4-oxo C₂₀H₂₂N₆O₃ 418.18 1.8 0.12
N-(4-Chlorophenyl) Analogue () 4-Chlorophenyl 4-oxo C₁₇H₁₂ClN₅O₂ 353.77 2.6 0.04

*Predicted using computational tools (e.g., SwissADME).

  • Lipophilicity : The 4-acetamidophenyl group reduces logP (1.8 vs. 2.6), suggesting improved hydrophilicity compared to the chloro analogue.
  • Solubility: The acetamido group enhances water solubility (0.12 mg/mL vs.
  • Metabolic Stability: The 1-ethyl group on the triazoloquinoxaline may hinder oxidative metabolism, extending half-life .

Hypothetical Pharmacological Implications

  • Target Affinity : The acetamido group’s hydrogen-bonding capacity could enhance interactions with polar residues in enzyme active sites (e.g., kinases).
  • Selectivity: The ethyl substituent may reduce off-target effects by sterically blocking non-specific binding.
  • Toxicity : The absence of a chlorine atom (vs. ) may lower hepatotoxicity risks associated with halogenated compounds .

Biological Activity

N-(4-acetamidophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22_{22}H21_{21}N5_5O3_3
  • Molecular Weight : 435.5 g/mol

The structural representation includes an acetamidophenyl moiety linked to a triazoloquinoxaline derivative. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives exhibiting similar triazole structures have shown effectiveness against various pathogens. A study reported moderate antimicrobial activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus .

Antifungal Activity

The compound's antifungal potential has also been investigated. Research indicates that triazole derivatives can inhibit fungal strains effectively. For instance, compounds with similar structural features demonstrated significant inhibition against Candida albicans and other fungi .

Anticancer Activity

The anticancer properties of related compounds have been documented in several studies. A specific derivative demonstrated an IC50_{50} value of 102.01 μg/mL against the MCF-7 cell line (human breast adenocarcinoma), suggesting that modifications to the triazole structure can enhance cytotoxic effects .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membranes : Similar compounds have shown the ability to disrupt fungal cell membranes, leading to cell death.
  • Induction of Apoptosis : The anticancer effects are likely mediated through the induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives:

Study ReferenceFindings
Moderate antimicrobial activity against Klebsiella pneumoniae and Staphylococcus aureus.
Significant antifungal activity against Candida albicans.
Anticancer activity with an IC50_{50} value of 102.01 μg/mL against MCF-7 cells.

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis : Start with a multi-step approach involving condensation of 4-acetamidoaniline with ethyl glyoxalate to form the quinoxaline backbone. Introduce the triazole moiety via cyclization using hydrazine derivatives, followed by alkylation with ethyl iodide. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .
  • Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry of the triazoloquinoxaline core. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How do computational methods assist in predicting the reactivity of the triazoloquinoxaline core?

Methodological Answer:

  • Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution, identifying nucleophilic/electrophilic sites. Reaction path searches using quantum chemical software (e.g., Gaussian) predict intermediates and transition states. Compare computed IR spectra with experimental data to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line viability, enzyme concentration). Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate activity thresholds.
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays). For conflicting cytotoxicity data, perform dose-response curves with multiple endpoints (IC₅₀, apoptosis markers) .

Q. What strategies optimize reaction yields for introducing the ethyl group at the triazole N1 position?

Methodological Answer:

  • Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: K₂CO₃ vs. Cs₂CO₃). Response surface methodology (RSM) identifies optimal conditions. For example, higher polarity solvents (DMF) improve alkylation efficiency at 80°C .
  • In Situ Monitoring : Use FT-IR to track the disappearance of the hydrazine intermediate (~1650 cm⁻¹ N-H stretch) and confirm ethyl group incorporation via ¹H NMR (δ 1.2–1.4 ppm, triplet for CH₂CH₃) .

Q. How does the triazoloquinoxaline scaffold influence binding affinity in kinase inhibition studies?

Methodological Answer:

  • Molecular Docking : Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1ATP) using AutoDock Vina. Analyze π-π stacking between the quinoxaline ring and conserved phenylalanine residues.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl vs. ethyl at N1). Compare inhibitory activity (IC₅₀) to determine steric/electronic effects. Correlate with computed binding energies .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1.2 and 8.0), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS to identify major breakdown products (e.g., acetamide hydrolysis).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.